molecular formula C17H23FN2O4S B12240642 4-{4-[4-(Fluoromethyl)piperidine-1-carbonyl]benzenesulfonyl}morpholine

4-{4-[4-(Fluoromethyl)piperidine-1-carbonyl]benzenesulfonyl}morpholine

Cat. No.: B12240642
M. Wt: 370.4 g/mol
InChI Key: YOMKUBHPEGXCHZ-UHFFFAOYSA-N
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Description

4-{4-[4-(Fluoromethyl)piperidine-1-carbonyl]benzenesulfonyl}morpholine is a complex organic compound that features a piperidine ring substituted with a fluoromethyl group and a benzenesulfonyl group attached to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[4-(Fluoromethyl)piperidine-1-carbonyl]benzenesulfonyl}morpholine typically involves multiple steps:

    Formation of the Fluoromethylpiperidine Intermediate: This step involves the reaction of piperidine with a fluoromethylating agent under controlled conditions to introduce the fluoromethyl group.

    Attachment of the Benzenesulfonyl Group: The fluoromethylpiperidine intermediate is then reacted with benzenesulfonyl chloride in the presence of a base to form the benzenesulfonyl derivative.

    Coupling with Morpholine: Finally, the benzenesulfonyl derivative is coupled with morpholine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{4-[4-(Fluoromethyl)piperidine-1-carbonyl]benzenesulfonyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluoromethyl group.

Scientific Research Applications

4-{4-[4-(Fluoromethyl)piperidine-1-carbonyl]benzenesulfonyl}morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{4-[4-(Fluoromethyl)piperidine-1-carbonyl]benzenesulfonyl}morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Fluoromethyl)-1-methylpiperidine-4-carboxylic acid
  • 4-(Fluoromethyl)piperidine hydrochloride

Uniqueness

4-{4-[4-(Fluoromethyl)piperidine-1-carbonyl]benzenesulfonyl}morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.

Properties

Molecular Formula

C17H23FN2O4S

Molecular Weight

370.4 g/mol

IUPAC Name

[4-(fluoromethyl)piperidin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone

InChI

InChI=1S/C17H23FN2O4S/c18-13-14-5-7-19(8-6-14)17(21)15-1-3-16(4-2-15)25(22,23)20-9-11-24-12-10-20/h1-4,14H,5-13H2

InChI Key

YOMKUBHPEGXCHZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CF)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3

Origin of Product

United States

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